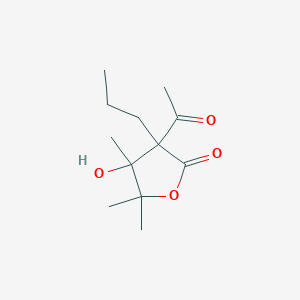

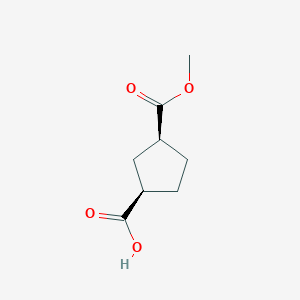

3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one, also known as AHTN, is a synthetic fragrance compound that is commonly used in perfumes, cosmetics, and personal care products. It is a colorless to pale yellow liquid with a sweet, floral odor. AHTN is a member of the polycyclic musk family, which are synthetic fragrances that have been widely used since the 1950s due to their long-lasting scent.

Mechanism Of Action

3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one is believed to act as a musk receptor agonist, stimulating the olfactory receptors in the nose to produce a long-lasting scent. It has also been shown to have estrogenic activity, binding to estrogen receptors and potentially disrupting the endocrine system.

Biochemical And Physiological Effects

Studies have shown that 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one can accumulate in the body and has been detected in human breast milk and urine. It has been shown to have low acute toxicity, but long-term exposure to 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been associated with adverse effects on reproductive and developmental health in animal studies.

Advantages And Limitations For Lab Experiments

3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one is a widely used fragrance compound, making it readily available for laboratory experiments. However, its potential estrogenic activity and environmental persistence may limit its use in certain applications.

Future Directions

Further research is needed to fully understand the potential health and environmental impacts of 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one and other polycyclic musks. Alternative fragrance compounds that are less persistent and have fewer potential health effects should be explored for use in consumer products. Additionally, methods for removing 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one and other polycyclic musks from wastewater and the environment should be developed.

Synthesis Methods

3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylphenol with acetic anhydride and propionic acid. The resulting product is then treated with sodium hydroxide to form 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one.

Scientific Research Applications

3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been extensively studied for its use as a fragrance compound in various consumer products. It has also been used as a model compound for studying the environmental fate and toxicity of polycyclic musks. 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been found to persist in the environment and has been detected in aquatic systems, sediments, and biota.

properties

CAS RN |

127489-81-0 |

|---|---|

Product Name |

3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one |

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

3-acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one |

InChI |

InChI=1S/C12H20O4/c1-6-7-12(8(2)13)9(14)16-10(3,4)11(12,5)15/h15H,6-7H2,1-5H3 |

InChI Key |

TZMQAFJSGMDLRM-UHFFFAOYSA-N |

SMILES |

CCCC1(C(=O)OC(C1(C)O)(C)C)C(=O)C |

Canonical SMILES |

CCCC1(C(=O)OC(C1(C)O)(C)C)C(=O)C |

synonyms |

2(3H)-Furanone, 3-acetyldihydro-4-hydroxy-4,5,5-trimethyl-3-propyl- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)